molecular formula C10H12OS B2920813 3-(Phenylsulfanyl)cyclobutan-1-ol CAS No. 2059910-75-5

3-(Phenylsulfanyl)cyclobutan-1-ol

Cat. No.: B2920813
CAS No.: 2059910-75-5
M. Wt: 180.27
InChI Key: IAIRIZALZISLEE-WAAGHKOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfanyl)cyclobutan-1-ol is an organic compound with the molecular formula C10H12OS It is characterized by a cyclobutane ring substituted with a phenylsulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)cyclobutan-1-ol typically involves the following steps:

    Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming methodologies.

    Introduction of Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable phenylsulfanyl precursor reacts with the cyclobutane ring.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfanyl group can be reduced to a thiol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanethiol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-(Phenylsulfanyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenylsulfanyl group can participate in π-π interactions and nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylsulfonyl)cyclobutan-1-ol: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    3-(Phenylthio)cyclobutan-1-ol: Another similar compound with a thioether group.

Uniqueness

3-(Phenylsulfanyl)cyclobutan-1-ol is unique due to the presence of both a phenylsulfanyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-phenylsulfanylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIRIZALZISLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1SC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.